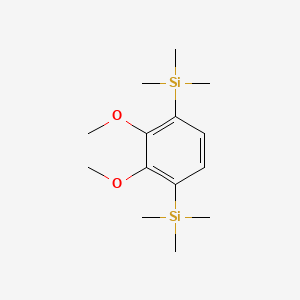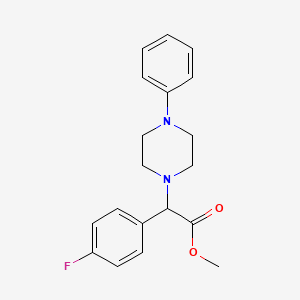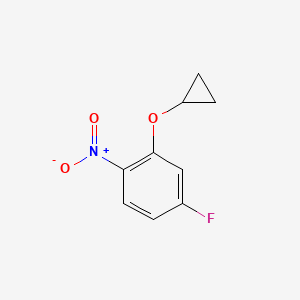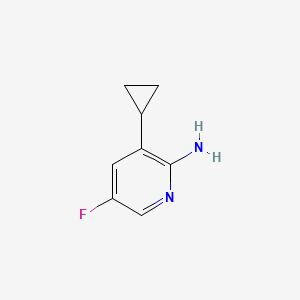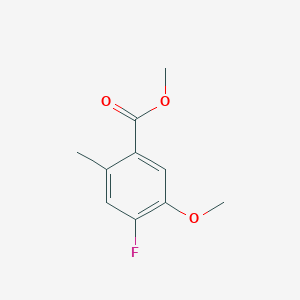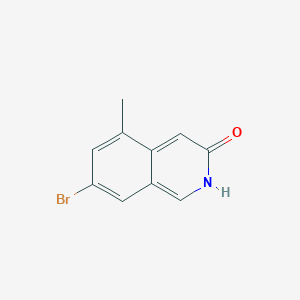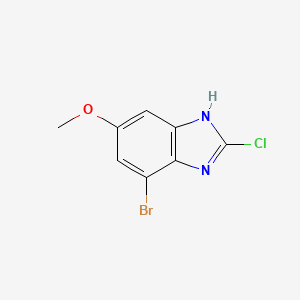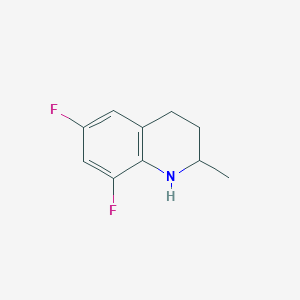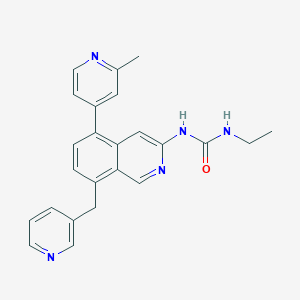
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes an isoquinoline core substituted with pyridine and urea groups
Preparation Methods
The synthesis of 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution with Pyridine Groups: The isoquinoline core is then functionalized with pyridine groups through nucleophilic substitution reactions.
Urea Formation:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoquinoline or pyridine rings.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application being studied.
Comparison with Similar Compounds
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea can be compared with other similar compounds, such as:
Substituted Isoquinolines: These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with pyridine rings may have similar reactivity but different biological activities due to variations in their overall structure.
Urea Derivatives: These compounds contain the urea functional group and may exhibit similar chemical reactivity but different biological effects.
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-ethyl-3-[5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C24H23N5O/c1-3-26-24(30)29-23-13-21-20(19-8-10-27-16(2)11-19)7-6-18(22(21)15-28-23)12-17-5-4-9-25-14-17/h4-11,13-15H,3,12H2,1-2H3,(H2,26,28,29,30) |
InChI Key |
QOVVLMSONAAZQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CC3=CN=CC=C3)C4=CC(=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


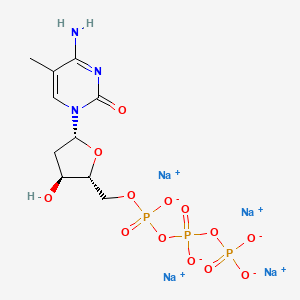

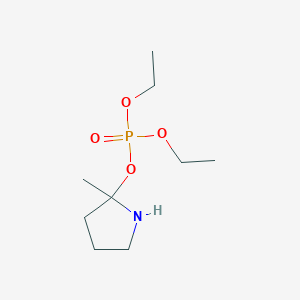
![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
